molecular formula C9H6FNO3S B13179314 2-(1,2-Oxazol-5-YL)benzene-1-sulfonyl fluoride

2-(1,2-Oxazol-5-YL)benzene-1-sulfonyl fluoride

Cat. No.: B13179314
M. Wt: 227.21 g/mol
InChI Key: FQBNBOIXLWNLHP-UHFFFAOYSA-N
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Description

2-(1,2-Oxazol-5-YL)benzene-1-sulfonyl fluoride is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a sulfonyl fluoride group attached to the benzene ring, which is further connected to an oxazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Oxazol-5-YL)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method starts with the acylation of 2-amino-1-phenylethanone using acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to yield 2-methyl-5-phenyloxazole. The oxazole derivative is then subjected to sulfochlorination using a mixture of thionyl chloride and chlorosulfonic acid, resulting in the formation of 4-(2-methyloxazol-5-yl)benzene-1-sulfonyl chloride. Finally, the sulfonyl chloride is treated with an aqueous ammonia solution to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing the number of steps, and minimizing waste. One approach combines the cyclization and sulfochlorination steps into a one-pot reaction, which reduces the number of stages and the amount of acidic waste generated .

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Oxazol-5-YL)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, chlorosulfonic acid, sulfuric acid, and various nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various oxidized or reduced oxazole compounds .

Mechanism of Action

The mechanism of action of 2-(1,2-Oxazol-5-YL)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function. The oxazole ring may also contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    2-(1,2-Oxazol-5-YL)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride.

    2-(1,2-Oxazol-5-YL)benzenesulfonate: Contains a sulfonate ester group instead of a sulfonyl fluoride.

    4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: A related compound with a methyl group on the oxazole ring.

Uniqueness

The presence of the sulfonyl fluoride group in 2-(1,2-Oxazol-5-YL)benzene-1-sulfonyl fluoride makes it unique compared to its analogs. This functional group imparts distinct reactivity and potential for enzyme inhibition, making it valuable in medicinal chemistry and biological studies .

Properties

Molecular Formula

C9H6FNO3S

Molecular Weight

227.21 g/mol

IUPAC Name

2-(1,2-oxazol-5-yl)benzenesulfonyl fluoride

InChI

InChI=1S/C9H6FNO3S/c10-15(12,13)9-4-2-1-3-7(9)8-5-6-11-14-8/h1-6H

InChI Key

FQBNBOIXLWNLHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NO2)S(=O)(=O)F

Origin of Product

United States

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